molecular formula C10H20N2O2 B7939802 [Ethyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid

[Ethyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid

Cat. No.: B7939802
M. Wt: 200.28 g/mol
InChI Key: ICNTYEDAJGPAKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[Ethyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors in the presence of catalysts such as phenylsilane and iron complexes . The reaction conditions often include hydrogenation, cyclization, and reduction steps to achieve the desired product.

Industrial Production Methods

Industrial production of piperidine derivatives, including [Ethyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid, often employs multicomponent reactions and efficient catalytic processes to ensure high yield and purity. The use of scalable and cost-effective methods is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

[Ethyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .

Scientific Research Applications

[Ethyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes involving piperidine derivatives.

    Medicine: It is investigated for its potential therapeutic effects in various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of [Ethyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Properties

IUPAC Name

2-[ethyl-(1-methylpiperidin-4-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-3-12(8-10(13)14)9-4-6-11(2)7-5-9/h9H,3-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNTYEDAJGPAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)O)C1CCN(CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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